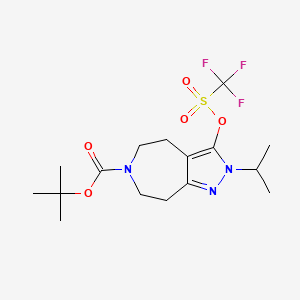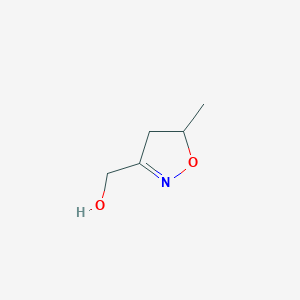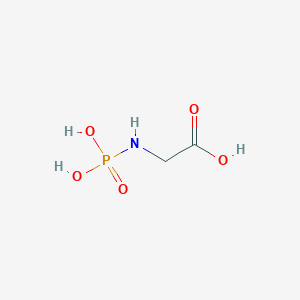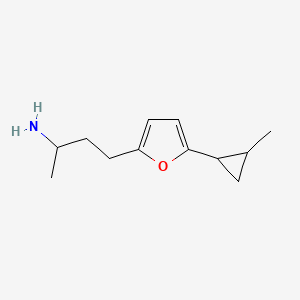
4-(5-(2-Methylcyclopropyl)furan-2-yl)butan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-(2-Methylcyclopropyl)furan-2-yl)butan-2-amine is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring substituted with a 2-methylcyclopropyl group and a butan-2-amine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(2-Methylcyclopropyl)furan-2-yl)butan-2-amine typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the cyclization of 1,4-diketones or the reaction of alkynes with epoxides in the presence of a catalyst.
Introduction of the 2-Methylcyclopropyl Group: The 2-methylcyclopropyl group can be introduced via a cyclopropanation reaction, where an alkene is reacted with a diazo compound in the presence of a metal catalyst.
Attachment of the Butan-2-Amine Side Chain: The final step involves the attachment of the butan-2-amine side chain to the furan ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
4-(5-(2-Methylcyclopropyl)furan-2-yl)butan-2-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halides, amines, and other nucleophiles in the presence of suitable catalysts or under reflux conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(5-(2-Methylcyclopropyl)furan-2-yl)butan-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including antibacterial, antifungal, and antiviral activities.
Biological Research: It is used as a probe to study biological pathways and molecular interactions.
Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and as a building block for other chemical compounds.
Mechanism of Action
The mechanism of action of 4-(5-(2-Methylcyclopropyl)furan-2-yl)butan-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific biological context and the type of activity being studied .
Comparison with Similar Compounds
Similar Compounds
4-(5-(2-Methylcyclopropyl)furan-2-yl)butan-2-ol: A similar compound with a hydroxyl group instead of an amine group.
4-(5-(2-Methylcyclopropyl)furan-2-yl)butan-2-one: A ketone derivative of the compound.
Uniqueness
4-(5-(2-Methylcyclopropyl)furan-2-yl)butan-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H19NO |
|---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
4-[5-(2-methylcyclopropyl)furan-2-yl]butan-2-amine |
InChI |
InChI=1S/C12H19NO/c1-8-7-11(8)12-6-5-10(14-12)4-3-9(2)13/h5-6,8-9,11H,3-4,7,13H2,1-2H3 |
InChI Key |
OZNIKWBANZOZTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC1C2=CC=C(O2)CCC(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


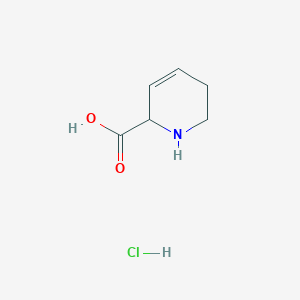
![6-Azaspiro[3.4]octan-5-ylmethanol](/img/structure/B13563300.png)
![6-bromo-1-[2-(4-methylpiperazin-1-yl)ethyl]-1H-indole](/img/structure/B13563301.png)
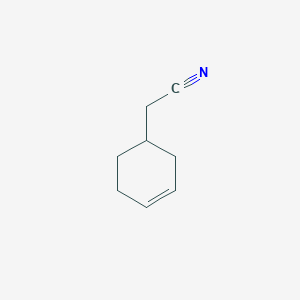
![3,3-Difluoro-1-[(4-methoxyphenyl)methyl]azepan-4-ol](/img/structure/B13563315.png)
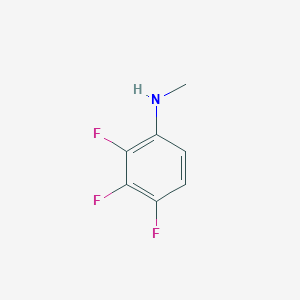
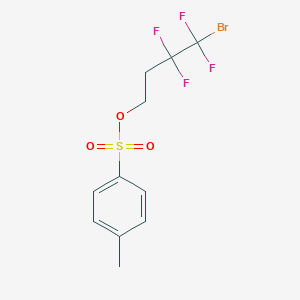
![1-[(3-Bromo-2-methylphenyl)methyl]piperazine](/img/structure/B13563326.png)
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(3-hydroxyphenyl)propanoicacid](/img/structure/B13563328.png)
![6-bromo-1-isopropyl-1H-benzo[d][1,2,3]triazole](/img/structure/B13563334.png)

